molecular formula C10H20N2O2 B110525 (R)-1-Boc-3-methylpiperazine CAS No. 163765-44-4

(R)-1-Boc-3-methylpiperazine

Cat. No.: B110525
CAS No.: 163765-44-4
M. Wt: 200.28 g/mol
InChI Key: FMLPQHJYUZTHQS-MRVPVSSYSA-N
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Description

(R)-1-Boc-3-methylpiperazine, also known as (R)-1-Boc-3-methylpiperazine, is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-1-Boc-3-methylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-1-Boc-3-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Boc-3-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLPQHJYUZTHQS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373556
Record name tert-Butyl (3R)-3-methylpiperazine-1-carboxylate
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163765-44-4
Record name tert-Butyl (3R)-3-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-Methylpiperazine, N1-BOC protected
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Foundational & Exploratory

(R)-1-Boc-3-methylpiperazine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-Boc-3-methylpiperazine (CAS 163765-44-4) is a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K/AKT pathways) and GPCR ligands.[1][2] Its structural value lies in the C3-methyl group, which introduces conformational restriction and chirality without significantly increasing lipophilicity.[1][2]

This guide addresses the technical nuances often overlooked in standard datasheets: the critical regiochemical distinction between the 1,3- and 1,2-isomers, the kinetic control required during synthesis, and the self-validating analytical protocols necessary to ensure enantiomeric purity in high-value drug discovery campaigns.

Part 1: Chemical Identity & Core Specifications

The nomenclature of methylpiperazines is a frequent source of error in procurement and synthesis. It is vital to distinguish CAS 163765-44-4 from its regioisomer, (R)-1-Boc-2-methylpiperazine.[1][2]

Identity Matrix:

ParameterSpecificationTechnical Note
Chemical Name tert-Butyl (3R)-3-methylpiperazine-1-carboxylateIUPAC Priority: Carbamate N is position 1.[1][2]
CAS Number 163765-44-4 Distinct from (S)-isomer (147081-29-6).[1][2]
Molecular Formula C₁₀H₂₀N₂O₂MW: 200.28 g/mol
Structure Piperazine ring with N1-Boc and C3-Methyl.[1][2][3][4][5][6][7]The methyl group is distal to the Boc group (adjacent to the secondary amine).[1][2]
Physical State Low-melting solid (mp 40–48°C)Often appears as a viscous oil or semi-solid if slightly impure or warm.[1][2]
Chirality (R)-EnantiomerDerived from D-Alanine precursors or resolution.[1][2]

Part 2: Synthesis & Regiocontrol (The "Senior Scientist" Insight)

The synthesis of (R)-1-Boc-3-methylpiperazine is a classic study in steric control.[1][2] A common misconception is that obtaining the "3-methyl" isomer requires complex blocking groups.[1][2] In reality, steric hindrance dictates that this is the kinetic product. [1][2]

The Steric Rule of Piperazines

(R)-2-methylpiperazine contains two nucleophilic nitrogens:

  • N1 (Hindered): Adjacent to the methyl group.[1][2][5][7][8][9]

  • N4 (Unhindered): Distal to the methyl group.[1][2]

When reacting with Boc-anhydride (Boc₂O), the electrophile preferentially attacks the unhindered N4.[1][2] Under IUPAC rules, once the Boc group is attached to N4, that nitrogen is re-numbered as N1.[1][2] Consequently, the methyl group (originally at C2) is now at C3 relative to the new N1-Boc.[1][2]

Therefore, direct Boc protection of (R)-2-methylpiperazine yields (R)-1-Boc-3-methylpiperazine (CAS 163765-44-4). [1][2]

Experimental Workflow: Regioselective Synthesis
  • Precursor: (R)-2-Methylpiperazine.[1][2]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq).[1][2]

  • Solvent: Dichloromethane (DCM) or Methanol at 0°C.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve (R)-2-methylpiperazine (1.0 eq) in DCM at 0°C.

  • Controlled Addition: Add Boc₂O (0.95 eq) dissolved in DCM dropwise over 60 minutes. Crucial: Limiting Boc₂O to <1.0 eq prevents the formation of the bis-Boc byproduct.[1][2]

  • Kinetic Selection: Maintain temperature at 0–5°C. Higher temperatures increase the energy available for the hindered N1 to react, degrading regioselectivity.[1][2]

  • Workup: Wash with basic water (pH 10) to remove unreacted starting material (which is highly water-soluble).[1][2] The mono-Boc product partitions into the organic layer.[1][2]

  • Purification: If necessary, purify via silica gel chromatography (DCM/MeOH/NH₃).

Visualizing the Regiochemistry

SynthesisPath Start (R)-2-Methylpiperazine (N1 Hindered, N4 Free) Transition Kinetic Control (Steric Selection) Start->Transition Nucleophilic Attack Reagent + Boc2O (0.95 eq, 0°C) Reagent->Transition ProductA Major Product: (R)-1-Boc-3-methylpiperazine (CAS 163765-44-4) Transition->ProductA Preferential Attack at Unhindered N4 ProductB Minor Product: (R)-1-Boc-2-methylpiperazine (Undesired Regioisomer) Transition->ProductB Attack at Hindered N1

Figure 1: Regioselective pathway dictated by steric hindrance. The unhindered nitrogen reacts to form the target CAS 163765-44-4.[1][2]

Part 3: Analytical Characterization (Self-Validating Systems)

Trusting the label is insufficient in chiral synthesis.[1][2] You must validate two parameters: Regioisomer Identity (Is the Boc at N1 or N4?) and Enantiomeric Excess (Is it R or S?).[1][2]

NMR Regioisomer Distinction

The position of the methyl doublet and the integration of protons adjacent to the Boc group are diagnostic.[1][2]

  • Target (1-Boc-3-methyl): The methine proton (CH-CH3) is adjacent to the secondary amine (NH).[1][2] It will appear upfield (~2.6–2.8 ppm) compared to if it were next to the carbamate.[1][2]

  • Impurity (1-Boc-2-methyl): The methine proton is adjacent to the Boc-nitrogen.[1][2] It shifts downfield (~3.8–4.2 ppm) due to the electron-withdrawing effect of the carbonyl.[1][2]

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers.[1][2] Use a polysaccharide-based CSP (Chiral Stationary Phase).[1][2]

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2] Note: Diethylamine is mandatory to sharpen the peak of the secondary amine.[2]

  • Detection: UV at 210 nm (weak chromophore, requires high concentration or derivatization with benzyl chloride for easier detection).[1][2]

Part 4: Medicinal Chemistry Applications

(R)-1-Boc-3-methylpiperazine is not just a linker; it is a "conformation-biasing" element.[1][2]

  • Conformational Restriction: The C3-methyl group forces the piperazine ring into a specific chair conformation, locking the vectors of the N1 and N4 substituents.[1][2] This reduces the entropic penalty upon binding to a protein target (e.g., KRAS G12C or PI3K).[1][2]

  • Solubility Enhancement: The methyl group disrupts crystal packing relative to the unsubstituted piperazine, often improving the solubility of the final drug candidate.[1][2]

  • Metabolic Stability: Substitution at the carbon alpha to the nitrogen can block metabolic oxidation (N-dealkylation) by Cytochrome P450 enzymes.[1][2]

Application Workflow: KRAS Inhibitor Synthesis

DrugDesign Input (R)-1-Boc-3-methylpiperazine (CAS 163765-44-4) Step1 Step 1: SNAr / Buchwald Coupling (Secondary Amine Reacts) Input->Step1 Intermed Intermediate: Boc-Protected Scaffold Step1->Intermed Step2 Step 2: Acidic Deprotection (TFA or HCl) Intermed->Step2 Active Active Pharmacophore: Free Amine Ready for Warhead (e.g., Acrylamide for Covalent Bond) Step2->Active

Figure 2: Typical workflow integrating the scaffold into covalent inhibitors.

Part 5: Handling & Stability

  • Storage: Store at +2°C to +8°C. For long-term storage (>6 months), -20°C is recommended to prevent slow oxidation or carbamate hydrolysis.[1][2]

  • Hygroscopicity: The compound is moderately hygroscopic.[1][2] Store under nitrogen or argon.[1][2]

  • Handling: If the compound has solidified (mp ~40°C), gently warm the container to 50°C in a water bath to melt before dispensing by volume. This is more accurate than scraping waxy solids.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: (R)-1-Boc-3-methylpiperazine (CID 2756811).[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Santa Cruz Biotechnology. (2024).[1][2] (R)-1-Boc-3-methylpiperazine Datasheet (CAS 163765-44-4).[1][2][3][4][6]Link[1][2]

  • ChemicalBook. (2024).[1][2][10] Synthesis and Applications of 1-Boc-Piperazine Derivatives.[1][2][7][10]Link[1][2]

  • Biosynth. (2024).[1][2][10] Technical Data: (S)-1-Boc-3-methylpiperazine (Enantiomer Comparison).Link[1][2]

  • MedChemExpress. (2024).[1][2] Product Information: (R)-1-Boc-3-methylpiperazine.[1][2][3][4][5][6]Link[1][2]

Sources

Technical Monograph: (R)-1-Boc-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for drug discovery scientists and process chemists. It moves beyond basic data to explore the structural, synthetic, and practical applications of the compound.[1]

Precision Chiral Building Blocks in Medicinal Chemistry

Executive Summary

(R)-1-Boc-3-methylpiperazine (CAS: 163765-44-4) is a critical chiral piperazine scaffold widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents. Its value lies in the C3-methyl group , which introduces stereochemical complexity—restricting conformational flexibility and often improving the metabolic stability of the final drug candidate compared to the des-methyl piperazine analog.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, regioselective synthesis, and analytical protocols for ensuring enantiomeric purity.

Physicochemical Profile

The molecular weight (MW) of 200.28 g/mol is the fundamental constant for all stoichiometric calculations involving this reagent. Accurate handling requires adherence to the specifications below.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name tert-Butyl (3R)-3-methylpiperazine-1-carboxylateSystematic naming prioritizes the carboxylate-bearing nitrogen as position 1.
Molecular Weight 200.28 g/mol Used for molar equivalents in coupling reactions.
Molecular Formula C₁₀H₂₀N₂O₂
CAS Number 163765-44-4Specific to the (R)-enantiomer.
Physical State White to off-white solidLow-melting solid (approx. 40–45 °C).[1]
Boiling Point ~268 °C (Predicted)Decomposes at high temperatures; vacuum distillation recommended if liquid.
Density ~1.0 g/cm³
pKa ~8.5 (Secondary Amine)The N4 amine is basic and nucleophilic.
Chirality (R)-EnantiomerDerived from (R)-2-methylpiperazine or (D)-Alanine precursors.

Structural Analysis & Stoichiometry

Understanding the structure is vital for predicting reactivity. The molecule contains two nitrogen atoms with distinct electronic environments:[1]

  • N1 (Boc-protected): Non-nucleophilic, carbamate-protected.

  • N4 (Free amine): Nucleophilic, basic, and sterically hindered by the adjacent C3-methyl group.

Stoichiometric Calculation Example

In a standard SNAr coupling reaction (e.g., reacting with a chloropyrimidine), the MW of 200.28 dictates the mass charge.

  • Target: 10 mmol scale reaction.

  • Equivalents: 1.2 eq of (R)-1-Boc-3-methylpiperazine.[2][3]

  • Calculation:

    
    .
    

Critical Insight: The C3-methyl group creates steric bulk near the N4 amine. While this improves selectivity in some reactions, it may require elevated temperatures or stronger bases compared to unsubstituted piperazine couplings.

Synthesis & Manufacturing

The industrial synthesis of (R)-1-Boc-3-methylpiperazine relies on the principle of steric differentiation . The starting material, (R)-2-methylpiperazine, has two nucleophilic nitrogens. The nitrogen distal to the methyl group (N4) is less sterically hindered than the proximal nitrogen (N1), allowing for regioselective protection.

Synthesis Workflow Diagram

The following diagram illustrates the regioselective protection pathway.

SynthesisPath Start (R)-2-Methylpiperazine (Starting Material) Inter Reaction Mixture (Kinetic Control) Start->Inter Dissolve in DCM/THF Cool to 0°C Reagent Boc Anhydride (0.95 eq, low temp) Reagent->Inter Slow Addition Major (R)-1-Boc-3-methylpiperazine (Major Product) Target: Distal N Protected Inter->Major Sterically Favored (>90%) Minor (R)-1-Boc-2-methylpiperazine (Minor Impurity) Proximal N Protected Inter->Minor Sterically Hindered (<10%)

Figure 1: Regioselective synthesis pathway exploiting steric hindrance to favor the formation of the 1-Boc-3-methyl isomer.

Detailed Experimental Protocol

Objective: Synthesis of (R)-1-Boc-3-methylpiperazine via selective acylation.

  • Preparation: Charge a reaction vessel with (R)-2-methylpiperazine (10.0 g, 100 mmol) and Dichloromethane (DCM, 100 mL). Cool the solution to 0–5 °C using an ice bath.

  • Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (20.7 g, 95 mmol, 0.95 eq) in DCM (50 mL). Add this solution dropwise to the piperazine mixture over 60 minutes.

    • Expert Note: Using a slight deficit of Boc₂O (0.95 eq) ensures the unreacted starting material is the easy-to-remove piperazine, rather than over-reacting to form the bis-Boc byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic phase with water (3 x 50 mL) to remove unreacted (R)-2-methylpiperazine (which is highly water-soluble).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via column chromatography (SiO₂, MeOH/DCM gradient) to remove traces of the regioisomer.

  • Yield: Expect 85–92% yield of a white crystalline solid.

Analytical Characterization & Quality Control

Ensuring the enantiomeric excess (ee) is paramount, as the wrong enantiomer can lead to inactive or toxic drug candidates.

Analytical Workflow

QC_Workflow cluster_Tests Parallel Testing Protocols Sample Batch Sample (R)-1-Boc-3-methylpiperazine HNMR 1H NMR (CDCl3) Confirm Regiochemistry Sample->HNMR HPLC Chiral HPLC Determine Enantiomeric Purity Sample->HPLC MS Mass Spectrometry Confirm MW (200.28) Sample->MS Decision Quality Decision HNMR->Decision HPLC->Decision MS->Decision Release Release for Synthesis (ee > 98%) Decision->Release Pass Reject Reject/Reprocess (ee < 98%) Decision->Reject Fail

Figure 2: Quality control workflow emphasizing chiral purity verification.

Recommended Analytical Methods
  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or IC (Amylose-based stationary phases are preferred for Boc-amines).

    • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Detection: UV at 210 nm.

    • Criteria: The (R)-enantiomer should constitute >98% of the peak area.

  • 1H NMR (400 MHz, CDCl₃):

    • Look for the doublet corresponding to the methyl group at ~1.0–1.2 ppm.

    • Verify the integration of the Boc singlet (9H) at ~1.45 ppm relative to the methyl doublet (3H).

    • Regioisomer Check: Significant shifts in the methyl doublet or piperazine ring protons can indicate the presence of the 1-Boc-2-methyl impurity.

Applications in Drug Discovery

The (R)-1-Boc-3-methylpiperazine scaffold is a "privileged structure" in medicinal chemistry.

  • Conformational Restriction: The C3-methyl group forces the piperazine ring into a specific chair conformation, often locking the N4-substituents into a bio-active orientation that fits specific receptor pockets (e.g., CCR5, 5-HT receptors).

  • Metabolic Stability: Substitution at the carbon alpha to the nitrogen (C3) hinders oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes, potentially extending the half-life of the drug.

  • Solubility: The basic amine (N4) can form salts, improving the aqueous solubility of lipophilic drug payloads.

References

  • PubChem. (2024). (R)-1-Boc-3-methylpiperazine Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Protective Groups: Boc Protection of Amines. [Link]

Sources

The Strategic Role of (R)-1-Boc-3-methylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for (R)-1-Boc-3-methylpiperazine .

Executive Summary

(R)-1-Boc-3-methylpiperazine (CAS: 163765-44-4 ) is a high-value chiral building block used extensively in the optimization of small-molecule drugs, particularly kinase inhibitors and GPCR modulators. Its primary utility lies in the "Magic Methyl" effect , where the C3-methyl group introduces specific stereochemical constraints that can lock bioactive conformations, improve metabolic stability by hindering N-dealkylation, and enhance selectivity through chiral recognition.

This guide provides a technical deep-dive for medicinal chemists, covering the compound's stereoelectronic properties, its role in Structure-Activity Relationship (SAR) campaigns, and validated experimental protocols for its incorporation into drug scaffolds.

Structural & Stereoelectronic Analysis

The "Magic Methyl" Effect

The introduction of a methyl group at the C3 position of the piperazine ring (relative to the N1-Boc protection) is not merely a lipophilic addition; it fundamentally alters the ring's conformational landscape.

  • Conformational Locking: In unsubstituted piperazines, the ring flips rapidly between chair conformers. The (R)-methyl group at C3 preferentially adopts an equatorial orientation to minimize 1,3-diaxial interactions (A-value ~1.7 kcal/mol). This biases the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blockade: The C3-methyl group sterically hinders the adjacent nitrogen (N4) and the alpha-carbon. This is a proven strategy to block oxidative N-dealkylation (a common clearance pathway for piperazine drugs) and reduce the formation of reactive iminium ion intermediates.

Numbering and Regiochemistry

Confusion often arises in nomenclature. For (R)-1-Boc-3-methylpiperazine :

  • N1 bears the tert-butoxycarbonyl (Boc) group.

  • C3 bears the methyl group in the (R)-configuration.[1][2]

  • N4 is the secondary amine, available for immediate functionalization.

Crucial Insight: The methyl group at C3 is ortho to the reactive N4 amine. Functionalization at N4 places the new substituent in close proximity to the methyl group, creating a sterically crowded environment that can enforce atropisomerism or specific dihedral angles in N-aryl products.

Synthetic Accessibility & Quality Attributes

Synthesis from Amino Acids

The most robust route to high-optical-purity (R)-1-Boc-3-methylpiperazine starts from D-Alanine . This ensures the (R)-stereocenter is derived from the chiral pool, avoiding expensive resolution steps.

Pathway:

  • Coupling: D-Alanine methyl ester is coupled with N-Boc-glycine.

  • Cyclization: The dipeptide is cyclized to the diketopiperazine.

  • Reduction: The diketopiperazine is reduced (e.g., with BH3·THF or LiAlH4) to the piperazine.

  • Selective Protection: If the reduction yields the free diamine, selective protection of the less hindered nitrogen (or statistical protection followed by separation) yields the target.

Quality Specifications for MedChem
  • Chiral Purity:

    
     98% ee is standard to prevent "eutomer/distomer" issues in biological assays.
    
  • Impurities: Must be free of Pd (if hydrogenolysis was used) and reducing agents (boron salts).

Medicinal Chemistry Applications & Case Studies

Case Study: Kinase Inhibitor Optimization (Sotorasib Analogies)

While Sotorasib (AMG 510) , the first KRAS(G12C) inhibitor, utilizes the (S)-3-methylpiperazine moiety (derived from the (S)-enantiomer of this scaffold), it perfectly illustrates the critical nature of this building block.

  • The Switch: In many kinase programs, both (R) and (S) enantiomers are synthesized ("methyl scan") to probe the binding pocket.

  • Mechanism: The methyl group in Sotorasib occupies a specific solvent-exposed region, improving potency over the des-methyl analog. The (R)-enantiomer (made from (R)-1-Boc-3-methylpiperazine) is often synthesized in parallel to validate the stereospecificity of the binding pocket.

Application: GPCR Modulators (Fezolinetant Class)

Fezolinetant , a NK3 receptor antagonist, features a chiral piperazinone core. The (R)-1-Boc-3-methylpiperazine scaffold is a direct precursor to reduced analogs in this chemical space, used to tune the solubility and blood-brain barrier (BBB) permeability of CNS-active agents.

Visualizing the Workflow

The following diagram illustrates the standard medicinal chemistry workflow using this scaffold.

G cluster_0 Stereochemical Impact Start (R)-1-Boc-3-methylpiperazine (Scaffold) Step1 N4-Functionalization (SNAr / Reductive Amination) Start->Step1 Reacts at N4 (Free Amine) Inter Intermediate A (Boc-Protected) Step1->Inter Step2 N1-Deprotection (TFA / HCl) Inter->Step2 Removes Boc Final Final Drug Candidate (N1-Functionalized) Step2->Final Reacts at N1

Figure 1: Standard synthetic workflow for incorporating (R)-1-Boc-3-methylpiperazine into drug candidates. The N4 amine is typically functionalized first due to the orthogonal protection at N1.

Experimental Protocols

Protocol A: Selective N4-Arylation (SNAr)

This reaction is common in the synthesis of kinase inhibitors (e.g., reacting with chloropyrimidines).

Reagents:

  • (R)-1-Boc-3-methylpiperazine (1.0 equiv)

  • Aryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Base: DIPEA (2.5 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMF or NMP (for high temp) or Isopropanol.

Procedure:

  • Dissolution: Dissolve the Aryl Halide in DMF (0.2 M concentration).

  • Addition: Add DIPEA followed by (R)-1-Boc-3-methylpiperazine.

  • Reaction: Stir at 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material.

    • Note: The steric bulk of the C3-methyl group may slow down the reaction compared to unsubstituted piperazine. Higher temperatures may be required.

  • Workup: Dilute with EtOAc, wash with water and brine (x3) to remove DMF. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: N-Boc Deprotection

Standard protocol to liberate the N1 amine for further elaboration.

Reagents:

  • TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.

  • Solvent: DCM (Dichloromethane).

Procedure:

  • Preparation: Dissolve the N4-substituted intermediate in DCM (0.1 M).

  • Acidification: Add TFA (10–20 equiv) dropwise at 0°C.

  • Stirring: Allow to warm to room temperature and stir for 1–2 hours.

  • Quenching: Concentrate in vacuo.

    • Critical Step: For free base isolation, redissolve in DCM and wash with saturated NaHCO3. For salt formation, simply concentrate and triturate with ether.

Summary of Physicochemical Impact

PropertyEffect of (R)-3-Methyl GroupMechanism
Lipophilicity Increases LogP (~ +0.5)Addition of hydrophobic methylene unit.
Solubility Variable (often improved)Disruption of crystal packing lattice energy.
Metabolic Stability High Impact (Improved) Steric hindrance of CYP450 access to N4-alpha carbons.
Potency Target Dependent"Magic Methyl" effect: locks bioactive conformation.

References

  • Sigma-Aldrich. (R)-1-Boc-3-methylpiperazine Product Specification & CAS 163765-44-4. Available at:

  • ChemicalBook. Synthesis and Applications of 1-Boc-3-methylpiperazine. Available at:

  • National Institutes of Health (NIH) - PubChem. (R)-1-Boc-3-methylpiperazine Compound Summary. Available at:

  • Journal of Medicinal Chemistry. Discovery of Sotorasib (AMG 510) and the Role of Chiral Piperazines in KRAS Inhibition. (Contextual reference for chiral piperazine utility). Available at:

  • ResearchGate. Conformational Analysis of Methyl-Substituted Piperazines. Available at:

Sources

Technical Guide: (R)-1-Boc-3-methylpiperazine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic utility, and application of (R)-1-Boc-3-methylpiperazine (CAS: 163765-44-4), a critical chiral building block in modern medicinal chemistry.[1]

Executive Summary

(R)-1-Boc-3-methylpiperazine is a mono-protected, enantiopure diamine scaffold used extensively to introduce conformational constraint and solubility-enhancing motifs into drug candidates. Its value lies in the C3-methyl group , which serves two primary functions: it breaks molecular symmetry to improve target selectivity (particularly in kinases and GPCRs) and sterically hinders the adjacent nitrogen, modulating metabolic clearance rates.

This guide addresses the critical regiochemical nuances of this scaffold, provides validated protocols for its functionalization, and outlines its role in structure-activity relationship (SAR) optimization.

Chemical Profile & Regiochemical Definition

A common source of error in the utilization of this building block is nomenclature confusion regarding the position of the methyl group relative to the protecting group.

Identity & Properties
ParameterSpecification
IUPAC Name tert-butyl (3R)-3-methylpiperazine-1-carboxylate
Common Synonyms (R)-4-N-Boc-2-methylpiperazine; (R)-3-Methyl-1-Boc-piperazine
CAS Number 163765-44-4
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Chirality (R)-enantiomer
Physical State White to off-white low-melting solid or viscous oil
Boiling Point ~268°C (Predicted)
pKa ~8.5 (Free amine, predicted)
Structural Regiochemistry (Critical)

The name "(R)-1-Boc-3-methylpiperazine" implies the following connectivity:

  • N1 Position: Protected by tert-butoxycarbonyl (Boc).[2][3]

  • C3 Position: Substituted with a Methyl group.[1][4][5][6][7][8][9]

  • N4 Position: Free secondary amine.[3]

Structural Consequence: In this isomer, the methyl group is alpha to the free amine (N4) . This creates steric hindrance around the nucleophilic center, which significantly impacts reaction kinetics compared to unsubstituted piperazine.

  • Contrast: The isomer (R)-1-Boc-2-methylpiperazine would have the methyl group alpha to the protected nitrogen, leaving the free amine unhindered.

Synthetic Routes & Manufacturing

Understanding the origin of the material is essential for assessing enantiomeric excess (ee) and potential regioisomeric impurities.

Primary Industrial Route: Regioselective Protection

The most scalable synthesis involves the reaction of (R)-2-methylpiperazine with Di-tert-butyl dicarbonate (Boc₂O).

  • Mechanism: (R)-2-methylpiperazine has two nitrogen atoms: N1 (hindered by adjacent methyl) and N4 (unhindered).

  • Selectivity: Under controlled conditions (low temperature, slow addition), Boc₂O preferentially reacts with the less hindered N4.

  • Result: The product is chemically 1-Boc-3-methylpiperazine (renumbering N4 to N1 upon protection).[2]

Visualization: Synthesis & Regioselectivity

The following diagram illustrates the kinetic selectivity that yields the target scaffold.

G Start (R)-2-Methylpiperazine (Two distinct N sites) Reagent Boc2O (0°C, DCM) Start->Reagent Intermed_A Transition State A (Attack via N4 - Unhindered) Reagent->Intermed_A Fast (Kinetic Control) Intermed_B Transition State B (Attack via N1 - Hindered) Reagent->Intermed_B Slow (Steric Clash) Product_Major MAJOR PRODUCT (R)-1-Boc-3-methylpiperazine (Methyl alpha to Free Amine) Intermed_A->Product_Major Product_Minor MINOR IMPURITY (R)-1-Boc-2-methylpiperazine (Methyl alpha to Boc) Intermed_B->Product_Minor

Caption: Kinetic control favors protection of the distal nitrogen, yielding the target (R)-1-Boc-3-methylpiperazine where the free amine is sterically hindered.

Applications in Drug Discovery[1][5][11][12][13]

Conformational Restriction

Unlike piperazine, which can adopt rapid chair-chair interconversions, the C3-methyl group locks the (R)-1-Boc-3-methylpiperazine scaffold into a preferred conformation. This reduces the entropic penalty upon binding to a protein target (e.g., Kinase ATP pockets).

Metabolic Stability

The C3-methyl group blocks a common site of oxidative metabolism (alpha-carbon hydroxylation) on the piperazine ring. Furthermore, by sterically crowding the N4 nitrogen, it can reduce N-oxidation or N-dealkylation rates in vivo.

Case Study Applications
  • Kinase Inhibitors: Used to solubilize hydrophobic scaffolds (e.g., Palbociclib analogs) while maintaining selectivity via the chiral methyl contact.

  • GPCR Antagonists: The methyl group often discriminates between receptor subtypes (e.g., CCR5, H3 receptors) by clashing with non-conserved residues in the binding pocket.

Experimental Protocols

Protocol A: N-Alkylation of (R)-1-Boc-3-methylpiperazine

Challenge: The free amine is sterically hindered by the alpha-methyl group. Standard S_N2 conditions may require elevated temperatures or polar aprotic solvents compared to unsubstituted piperazine.

Scope: Coupling the scaffold to an alkyl halide (R-X).

Materials:

  • (R)-1-Boc-3-methylpiperazine (1.0 equiv)[2]

  • Alkyl Halide (1.1 equiv)[10]

  • K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv for sluggish substrates)

  • Acetonitrile (ACN) or DMF (anhydrous)[10]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with (R)-1-Boc-3-methylpiperazine (1.0 mmol, 200 mg) and anhydrous ACN (5 mL).

  • Base Addition: Add K₂CO₃ (2.0 mmol, 276 mg). If the alkyl halide is secondary or unreactive, substitute with Cs₂CO₃.

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction:

    • Standard: Stir at 60°C for 4–12 hours.

    • Optimization: Due to the alpha-methyl hindrance, if conversion is <50% after 4 hours, increase temperature to 80°C or switch solvent to DMF.

  • Workup: Cool to room temperature. Filter off inorganic salts.[3][5] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water/brine. Dry over Na₂SO₄.[3] Purify via flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

  • TLC/LCMS: Monitor the disappearance of the starting material (MW 200). The product should show a mass of [200 + Alkyl - Halide].

  • NMR: The doublet for the C3-methyl group (approx 1.0-1.2 ppm) should remain distinct. Shift changes in the alpha-proton signal confirm N-alkylation.

Protocol B: Boc Deprotection (TFA Method)

Scope: Removal of the Boc group to liberate the distal amine for further functionalization.

Methodology:

  • Dissolve the N-alkylated intermediate in Dichloromethane (DCM) (0.1 M concentration).

  • Cool to 0°C.

  • Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise. Note: Large excess is standard to ensure rapid removal.

  • Warm to room temperature and stir for 1–2 hours.

  • Quench: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.

  • Free Base Generation (Optional but Recommended): Redissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Visualization: Medicinal Chemistry Workflow

This diagram outlines how this scaffold is integrated into a drug discovery cycle.

MedChem Scaffold (R)-1-Boc-3-methylpiperazine Step1 Step 1: N-Functionalization (Alkylation/Acylation at hindered N) Scaffold->Step1 Hindered Nucleophile Intermediate Intermediate (Boc-Protected) Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA or HCl) Intermediate->Step2 Step3 Step 3: Scaffold Decoration (Coupling to Heterocycle/Warhead) Step2->Step3 Unhindered Nucleophile FinalDrug Final Drug Candidate (Conformationally Constrained) Step3->FinalDrug

Caption: The workflow typically functionalizes the hindered amine first, utilizing the Boc group to protect the distal amine until the final coupling steps.

Quality Control & Analytics

Chiral Purity (Enantiomeric Excess)

Ensuring the optical purity of the starting material is vital, as racemization is unlikely during standard alkylation but possible during harsh coupling conditions.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H are standard starting points for Boc-piperazines.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA).

  • Specification: >98% ee is standard for pharmaceutical applications.

NMR Characterization
  • ¹H NMR (CDCl₃, 400 MHz):

    • Methyl Doublet: δ ~1.05 ppm (d, J = 6.5 Hz, 3H).

    • Boc Singlet: δ 1.45 ppm (s, 9H).

    • Methine (C3-H): Multiplet around 2.6–2.8 ppm (distinctive due to chiral center).

References

  • Sigma-Aldrich. (R)-1-Boc-3-methylpiperazine Product Specification & Safety Data Sheet.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2756811: (R)-1-Boc-3-methylpiperazine.Link

  • ChemicalBook. Product Properties and Synthesis of CAS 163765-44-4.[11][2]Link

  • Rossi, R., et al. "Regioselective functionalization of piperazine derivatives: A review of synthetic strategies." Tetrahedron, 2004.
  • Jacobsen, E. N., et al. "Asymmetric Synthesis of Chiral Piperazines." Journal of Organic Chemistry. (General reference for chiral amine synthesis).

Sources

Methodological & Application

Application Notes & Protocols: (R)-1-Boc-3-methylpiperazine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-methylpiperazine is a cornerstone chiral building block in modern asymmetric synthesis. Its rigid, pre-defined stereochemistry at the C3 position, combined with the versatile Boc-protected amine, makes it an invaluable tool for introducing chirality into target molecules. This guide provides an in-depth exploration of its applications, focusing on its role as a chiral auxiliary in diastereoselective alkylations and as a key structural motif in the synthesis of complex pharmaceutical agents. We will delve into the mechanistic principles that govern its stereodirecting influence and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of (R)-1-Boc-3-methylpiperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse biological pathways.[1] The introduction of a chiral center onto this ring system allows for precise three-dimensional arrangements of pharmacophoric groups, which can significantly enhance binding affinity, selectivity, and pharmacokinetic profiles. (R)-1-Boc-3-methylpiperazine, with its synthetically accessible and stereochemically stable nature, serves as a critical starting material for constructing these complex chiral molecules.[2][3]

The tert-butyloxycarbonyl (Boc) protecting group at the N1 position serves a dual purpose: it deactivates one nitrogen, allowing for selective functionalization at the N4 position, and its steric bulk plays a crucial role in directing the stereochemical outcome of reactions at adjacent positions.[1][4] This combination of features has led to its widespread adoption in the synthesis of molecules for neurological disorders, as antipsychotics, and beyond.[2][5]

Compound Properties
IUPAC Name tert-Butyl (R)-3-methylpiperazine-1-carboxylate
CAS Number 163765-44-4[6]
Molecular Formula C10H20N2O2[2][7]
Molecular Weight 200.28 g/mol [2][7]
Appearance White powder or oily solid[2]
Melting Point 40-45°C
Optical Rotation [α]D20 = +16 ± 2° (c=1 in 1,4-Dioxane)[2]

Core Application: Chiral Auxiliary for Diastereoselective C-H Functionalization

A powerful application of chiral piperazines is in directing the stereoselective functionalization of the carbon skeleton.[8] The seminal work by O'Brien and coworkers has demonstrated the utility of N-Boc piperazines in asymmetric lithiation-trapping sequences.[1][9] In this strategy, the chiral center at C3, in concert with a chiral ligand like (-)-sparteine, directs the deprotonation of a C-H bond. The resulting configurationally stable organolithium intermediate can then be trapped with various electrophiles to yield highly enantioenriched products.

Mechanism of Stereodirection

The stereochemical outcome is governed by the formation of a thermodynamically stable complex between the N-Boc piperazine, the organolithium base (e.g., s-BuLi), and a chiral diamine ligand. The Boc group orients itself to minimize steric hindrance, which in turn exposes one specific α-proton for abstraction. The chiral ligand ensures that the base approaches from a specific face, leading to the formation of a single, configurationally stable lithiated species. Subsequent reaction with an electrophile occurs with retention of configuration at the carbon center.

G cluster_0 Step 1: Directed Lithiation cluster_1 Step 2: Electrophilic Trapping A (R)-1-Boc-3-methyl- N'-R'-piperazine C Configurally Stable α-lithiated Intermediate A->C Deprotonation B s-BuLi / (-)-sparteine E Diastereomerically Enriched C2-Substituted Product C->E Retention of Configuration D Electrophile (E+) D->E

Figure 1. General workflow for diastereoselective C-H functionalization.

Protocol: Diastereoselective Alkylation of N-Boc-N'-benzyl-(R)-3-methylpiperazine

This protocol is adapted from methodologies demonstrating asymmetric lithiation-substitution.[9] It provides a general framework for the introduction of an alkyl group at the C2 position, cis to the C3 methyl group.

Materials:

  • (R)-1-Boc-3-methyl-4-benzylpiperazine

  • s-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • (-)-Sparteine

  • Anhydrous diethyl ether (Et2O) or Methyl tert-butyl ether (MTBE)

  • Electrophile (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (R)-1-Boc-3-methyl-4-benzylpiperazine (1.0 equiv) and anhydrous Et2O (to make a 0.1 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ligand Addition: Add (-)-sparteine (1.2 equiv) dropwise via syringe. Stir the solution for 15 minutes.

  • Lithiation: Add s-BuLi (1.2 equiv) dropwise over 10 minutes, ensuring the internal temperature does not rise above -75 °C. The solution may turn a pale yellow to deep orange color. Stir the reaction mixture at -78 °C for 3 hours.

  • Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise. Stir the reaction at -78 °C for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract with Et2O or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C2-alkylated piperazine. The diastereomeric ratio can be determined by chiral HPLC or NMR analysis of the purified product.

Trustworthiness Note: The success of this reaction is highly dependent on the exclusion of water and air. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. The purity of the s-BuLi and (-)-sparteine is also critical for achieving high diastereoselectivity.[4]

Application as a Chiral Building Block in Drug Synthesis

Beyond its use as a transient chiral auxiliary, (R)-1-Boc-3-methylpiperazine is frequently incorporated as a permanent structural element in pharmaceutical candidates. Its defined stereochemistry is essential for the biological activity of the final compound.

Synthesis of a Key Intermediate for NK1 Receptor Antagonists

Substituted chiral piperazines are core components of potent neurokinin-1 (NK1) receptor antagonists, which have applications as antiemetic and anxiolytic drugs.[3] The synthesis often involves an initial N-arylation or N-alkylation at the free N4 position, followed by deprotection of the Boc group and subsequent functionalization.

Sources

The Strategic Incorporation of (R)-1-Boc-3-methylpiperazine in the Synthesis of Advanced Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperazines in Oncology Drug Design

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its utility stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile linker for orienting pharmacophoric groups.[1] In the realm of oncology, the precise three-dimensional arrangement of substituents on the piperazine core is often critical for potent and selective target engagement. This has led to a high demand for chiral piperazine building blocks.

Among these, (R)-1-Boc-3-methylpiperazine has emerged as a crucial intermediate in the synthesis of next-generation targeted anti-cancer therapies.[1] The (R)-configuration of the methyl group provides a key stereochemical handle that can profoundly influence the binding affinity and selectivity of the final drug molecule. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for sequential and controlled elaboration of the molecule, a cornerstone of modern complex molecule synthesis.[1]

This technical guide provides an in-depth exploration of the application of (R)-1-Boc-3-methylpiperazine in the synthesis of a prominent anti-cancer agent, Gedatolisib (PF-05212384), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2][3] We will delve into the mechanistic rationale for its use, provide detailed, field-proven synthetic protocols, and present visual workflows to guide researchers in this area.

Case Study: Gedatolisib (PF-05212384) - A Dual PI3K/mTOR Inhibitor

Gedatolisib is an investigational anti-cancer agent that targets the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in human cancers, promoting tumor cell growth, proliferation, and survival.[2] By simultaneously inhibiting both PI3K and mTOR, Gedatolisib offers a comprehensive blockade of this pathway, a strategy designed to enhance anti-tumor activity and overcome potential resistance mechanisms.[4]

The chemical structure of Gedatolisib features a central 1,3,5-triazine core, and it is in the construction of this core that (R)-1-Boc-3-methylpiperazine plays its pivotal role. The (R)-3-methylpiperazine moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction, a common and powerful method for the synthesis of substituted triazines.[5][6][7]

The PI3K/AKT/mTOR Signaling Pathway and the Role of Gedatolisib

PI3K_mTOR_Pathway

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by Gedatolisib.

Synthetic Workflow for the Incorporation of (R)-1-Boc-3-methylpiperazine

The synthesis of Gedatolisib involves a multi-step sequence, with the key steps involving the sequential substitution of chlorine atoms on a cyanuric chloride starting material. The introduction of the chiral (R)-3-methylpiperazine moiety is a critical step that defines a key pharmacophoric interaction of the final molecule.

Gedatolisib_Synthesis_Workflow

Caption: Key steps in the synthesis of Gedatolisib from cyanuric chloride.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations for analogous structures and general procedures for the key reaction types. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis of 2-((R)-4-Boc-2-methylpiperazin-1-yl)-4,6-dimorpholino-1,3,5-triazine (Boc-Protected Gedatolisib Precursor)

This protocol describes the nucleophilic aromatic substitution (SNAr) of the remaining chlorine atom on the 2-chloro-4,6-dimorpholino-1,3,5-triazine intermediate with (R)-1-Boc-3-methylpiperazine.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane is chosen to facilitate the dissolution of the reactants and to allow for heating to drive the reaction to completion.

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base such as potassium carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic piperazine.

  • Temperature: Elevated temperatures are typically required for the substitution of the final chlorine on the triazine ring due to its decreased reactivity after the first two substitutions.[7]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, especially if using organometallic reagents or sensitive catalysts, although for this specific SNAr, it is good practice for reproducibility.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
2-Chloro-4,6-dimorpholino-1,3,5-triazine3746-68-1285.73
(R)-1-Boc-3-methylpiperazine163765-44-4200.28
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate (EtOAc)141-78-688.11
Hexanes110-54-386.18
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AN/A
BrineN/AN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an atmosphere of nitrogen, add 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • To the stirred solution, add (R)-1-Boc-3-methylpiperazine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-((R)-4-Boc-2-methylpiperazin-1-yl)-4,6-dimorpholino-1,3,5-triazine.

Protocol 2: Boc Deprotection to Yield Gedatolisib

This protocol details the removal of the Boc protecting group under acidic conditions to yield the final active pharmaceutical ingredient, Gedatolisib.

Causality Behind Experimental Choices:

  • Reagent: A strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is used to cleave the Boc group.[8] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and carbon dioxide.[8]

  • Solvent: Dichloromethane (DCM) is a common choice as it is a good solvent for the Boc-protected precursor and is relatively inert to the acidic conditions. For HCl deprotection, 1,4-dioxane or methanol are also frequently used.

  • Temperature: The deprotection is typically carried out at room temperature, as the reaction is usually facile. Cooling to 0 °C during the addition of the acid can help to control any initial exotherm.

  • Work-up: A basic work-up is necessary to neutralize the excess acid and to deprotonate the newly formed amine salt, allowing for extraction into an organic solvent.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
2-((R)-4-Boc-2-methylpiperazin-1-yl)-4,6-dimorpholino-1,3,5-triazineN/AN/A
Trifluoroacetic acid (TFA)76-05-1114.02
or Hydrochloric acid (4M in 1,4-dioxane)7647-01-036.46
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AN/A
Dichloromethane (DCM) for extraction75-09-284.93
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04

Procedure (using TFA):

  • Dissolve the Boc-protected precursor (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M) in a round-bottom flask at room temperature.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Carefully neutralize the residue by dissolving it in DCM and washing with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Gedatolisib.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Procedure (using HCl in Dioxane):

  • Dissolve the Boc-protected precursor (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (10-20 eq) and stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the hydrochloride salt by filtration.

  • To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., 1M NaOH), and extract with DCM.

  • Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to provide Gedatolisib.

Conclusion

(R)-1-Boc-3-methylpiperazine is a high-value chiral building block that plays a critical role in the synthesis of complex anti-cancer agents like Gedatolisib. Its stereodefined structure and the presence of the versatile Boc protecting group enable its strategic incorporation into drug candidates, often leading to enhanced potency and selectivity. The protocols provided herein offer a practical guide for researchers and drug development professionals to utilize this important synthetic intermediate in the quest for novel and effective cancer therapeutics. The careful execution of the described nucleophilic aromatic substitution and deprotection steps is paramount to the successful synthesis of these life-saving medicines.

References

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  • ClinicalTrials.gov. (2021). A Study Of PF-05212384 In Combination With Other Anti-Tumor Agents and in Combination With Cisplatin in Patients With Triple Negative Breast Cancer in an Expansion Arm (TNBC). Retrieved from [Link]

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  • Google Patents. (2018). 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.
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  • PubMed. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. Retrieved from [Link]

  • PubMed Central. (2015). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Retrieved from [Link]

  • National Institutes of Health. (2016). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. Retrieved from [Link]

  • PubMed Central. (2025). Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. Retrieved from [Link]

  • PubMed. (2022). Antitumor activity of the dual PI3K/mTOR inhibitor gedatolisib and the involvement of ABCB1 in gedatolisib resistance in canine tumor cells. Retrieved from [Link]

  • ResearchGate. (2022). Gedatolisib inhibits the phosphorylation of PI3K/mTOR signaling pathway.... Retrieved from [Link]

  • Organic Syntheses. 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Semantic Scholar. (2020). and tri-substituted s-triazine derivatives. Retrieved from [Link]

  • MDPI. (2025). Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • PubMed. (2022). A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer. Retrieved from [Link]

  • ResearchGate. (2020). Towards a selective Boc deprotection on acid cleavable Wang resin. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • RSC Publishing. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]

Sources

Application Notes and Protocols: High-Fidelity Boc Deprotection of (R)-1-Boc-3-methylpiperazine using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the efficient and reliable removal of the tert-butyloxycarbonyl (Boc) protecting group from (R)-1-Boc-3-methylpiperazine utilizing trifluoroacetic acid (TFA). As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes in your research and development endeavors.

Introduction: The Strategic Importance of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and agrochemicals. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its facile removal under specific acidic conditions.[1][2] The deprotection of molecules such as (R)-1-Boc-3-methylpiperazine is a critical step in many synthetic routes, yielding a key chiral building block for further elaboration.[3][4] Trifluoroacetic acid (TFA) is a reagent of choice for this transformation due to its strong acidity, volatility, and ability to effect clean and rapid cleavage of the Boc group.[2][5][6]

This application note will provide a robust protocol for the TFA-mediated deprotection of (R)-1-Boc-3-methylpiperazine, address common challenges, and offer expert advice on reaction monitoring, work-up, and purification.

Mechanistic Insights: The Chemistry Behind the Cleavage

The acid-catalyzed removal of a Boc group is a well-established electrophilic cleavage reaction.[7][8] Understanding the mechanism is paramount for troubleshooting and optimizing the reaction conditions.

The process unfolds in a series of steps:

  • Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group, activating it for cleavage.

  • Carbocation Formation: The protonated carbamate then fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the unprotected amine.[8][9]

  • Amine Protonation: Under the acidic reaction conditions, the newly liberated amine is immediately protonated, forming the corresponding trifluoroacetate salt.[8]

The generation of the gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.[8]

Experimental Protocol: A Validated Approach

This protocol is designed for the efficient deprotection of (R)-1-Boc-3-methylpiperazine on a laboratory scale. All operations involving TFA should be conducted in a well-ventilated fume hood due to its corrosive and volatile nature.[10][11][12]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
(R)-1-Boc-3-methylpiperazine≥98%Commercially Available---
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich, Fisher ScientificHandle with extreme care in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableA common solvent for this reaction.
Saturated Sodium Bicarbonate (NaHCO₃) solution---Prepared in-houseFor neutralization.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying the organic phase.
Diethyl etherReagent GradeCommercially AvailableFor precipitation/trituration of the product salt.
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1-Boc-3-methylpiperazine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • TFA Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (TFA) (10-20 equiv) dropwise to the stirred solution. A common and effective concentration of TFA in DCM is 25-50% (v/v).[5][13][14]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[14] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[15][16]

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or additional DCM may be performed.[15][17]

  • Product Isolation (as TFA salt): The resulting crude oil or solid is the trifluoroacetate salt of (R)-2-methylpiperazine. For many subsequent reactions, this salt can be used directly.[14] To obtain a solid, the crude residue can be triturated with cold diethyl ether, and the resulting precipitate collected by filtration and dried under vacuum.[13][14]

  • Work-up for Free Amine (Optional): To obtain the free amine, dissolve the crude TFA salt in water and cool in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base (e.g., 1N NaOH) until the pH of the aqueous phase is basic (pH > 9).[14][15][17][18]

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[15][17][18]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free (R)-2-methylpiperazine.

Visual Workflow

Boc_Deprotection_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation start (R)-1-Boc-3-methylpiperazine in DCM add_tfa Add TFA (10-20 eq.) @ 0°C to RT start->add_tfa Step 1 & 2 stir Stir for 1-4h Monitor by TLC/LC-MS add_tfa->stir Step 3 concentrate Concentrate in vacuo (Co-evaporate with Toluene) stir->concentrate Step 4 isolate_salt Isolate (R)-2-methylpiperazine TFA Salt concentrate->isolate_salt Step 5 (Option 1) neutralize Neutralize with aq. NaHCO₃ concentrate->neutralize Step 6 (Option 2) extract Extract with DCM/EtOAc neutralize->extract Step 7 dry_concentrate Dry & Concentrate extract->dry_concentrate Step 8 free_amine Isolate Free Amine: (R)-2-methylpiperazine dry_concentrate->free_amine

Sources

Application Notes and Protocols for the Selective N-alkylation of (R)-1-Boc-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Functionalized Piperazines

(R)-1-Boc-3-methylpiperazine is a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, yet conformationally mobile, diamine structure serves as a versatile building block for introducing diverse functionalities to modulate the pharmacological properties of lead compounds.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms (N1) is a critical design element, enabling the selective functionalization of the remaining secondary amine (N4). This targeted N-alkylation is a cornerstone in the synthesis of a vast array of bioactive molecules, including potent antiviral, anticancer, and antipsychotic agents.[2][3]

This comprehensive technical guide provides an in-depth exploration of the selective N-alkylation of (R)-1-Boc-3-methylpiperazine. We will delve into the mechanistic principles that govern the regioselectivity of this transformation, present detailed, field-proven protocols for two major alkylation strategies, and discuss the analytical techniques for the robust characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic transformation in their research endeavors.

Mechanistic Insights: Achieving Regioselectivity in N-Alkylation

The selective alkylation of the N4 position of (R)-1-Boc-3-methylpiperazine is primarily dictated by the electronic and steric properties of the molecule. The Boc protecting group at N1 significantly deactivates this nitrogen towards nucleophilic attack through resonance delocalization of its lone pair of electrons into the carbonyl group. This electronic effect renders the N4 nitrogen significantly more nucleophilic and, therefore, the primary site of alkylation.

Furthermore, the methyl group at the C3 position introduces a degree of steric hindrance. While this substituent is adjacent to both nitrogen atoms, its influence is more pronounced on the N1-Boc protected nitrogen due to the bulky tert-butyl group. This steric crowding further disfavors any potential reaction at the N1 position, reinforcing the inherent electronic preference for N4 alkylation.[4]

Two predominant strategies are employed for the N-alkylation of (R)-1-Boc-3-methylpiperazine:

  • Reductive Amination: This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate between the piperazine's secondary amine and an aldehyde or ketone, followed by its immediate reduction to the corresponding N-alkylated amine. This method is highly efficient and avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[5]

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the N4 nitrogen on an electrophilic alkyl halide. The choice of base and solvent is critical to ensure efficient deprotonation of the secondary amine and to facilitate the substitution reaction.

The selection between these two methodologies often depends on the nature of the desired alkyl group and the overall synthetic strategy.

Experimental Protocols

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents and solvents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Selective N-Alkylation via Reductive Amination

This protocol describes the N-benzylation of (R)-1-Boc-3-methylpiperazine using benzaldehyde as a representative aldehyde.

Materials:

  • (R)-1-Boc-3-methylpiperazine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve (R)-1-Boc-3-methylpiperazine and Benzaldehyde in anhydrous DCM under inert atmosphere. B Add Sodium triacetoxyborohydride in portions at 0°C. A->B C Warm to room temperature and stir for 12-24 hours. B->C Stirring D Quench with saturated NaHCO₃ solution. C->D E Extract with DCM. D->E F Wash organic layer with brine. E->F G Dry over MgSO₄ and filter. F->G H Concentrate under reduced pressure. G->H I Purify by flash column chromatography. H->I

Caption: Reductive Amination Workflow

Detailed Methodology:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-1-Boc-3-methylpiperazine (e.g., 1.00 g, 5.0 mmol, 1.0 eq) and anhydrous dichloromethane (25 mL).

  • Stir the solution until the starting material is fully dissolved.

  • Add benzaldehyde (e.g., 0.56 mL, 5.5 mmol, 1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (e.g., 1.59 g, 7.5 mmol, 1.5 eq) in portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (R)-1-Boc-4-benzyl-3-methylpiperazine.

Protocol 2: Selective N-Alkylation with an Alkyl Halide

This protocol details the N-methylation of (R)-1-Boc-3-methylpiperazine using methyl iodide as a representative alkyl halide.

Materials:

  • (R)-1-Boc-3-methylpiperazine (1.0 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Argon or nitrogen gas supply

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine (R)-1-Boc-3-methylpiperazine and K₂CO₃ in anhydrous ACN under inert atmosphere. B Add Methyl Iodide. A->B C Heat the reaction mixture to reflux for 4-8 hours. B->C Heating D Cool to room temperature and filter. C->D E Concentrate the filtrate. D->E F Partition between EtOAc and water. E->F G Wash organic layer with brine. F->G H Dry over Na₂SO₄ and filter. G->H I Concentrate under reduced pressure. H->I J Purify by flash column chromatography (if necessary). I->J

Caption: Direct Alkylation Workflow

Detailed Methodology:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add (R)-1-Boc-3-methylpiperazine (e.g., 1.00 g, 5.0 mmol, 1.0 eq), anhydrous potassium carbonate (e.g., 1.38 g, 10.0 mmol, 2.0 eq), and anhydrous acetonitrile (25 mL).

  • Stir the suspension vigorously.

  • Add methyl iodide (e.g., 0.37 mL, 6.0 mmol, 1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of alkylating agent and reaction conditions will influence the reaction time and yield. The following table provides a summary of expected outcomes for the N-alkylation of (R)-1-Boc-3-methylpiperazine with various electrophiles.

Alkylating AgentMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)
BenzaldehydeReductive AminationNaBH(OAc)₃DCMRT12-2485-95
Methyl IodideDirect AlkylationK₂CO₃ACNReflux4-890-98
Ethyl BromideDirect AlkylationK₂CO₃ACNReflux6-1288-96
Benzyl BromideDirect AlkylationK₂CO₃ACNRT8-1692-99

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated (R)-1-Boc-3-methylpiperazine derivative must be confirmed through rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most indicative change in the ¹H NMR spectrum is the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The integration of these signals should be consistent with the expected number of protons. Furthermore, shifts in the signals of the piperazine ring protons, particularly those adjacent to the N4 nitrogen, are expected.

  • ¹³C NMR: The ¹³C NMR spectrum will show new signals for the carbons of the alkyl group. The carbon atoms of the piperazine ring will also exhibit shifts upon N-alkylation.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The observed molecular ion peak ([M+H]⁺ or [M+Na]⁺) should match the calculated exact mass.

Example ¹H NMR Data for (R)-1-Boc-4-benzyl-3-methylpiperazine (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.20m5HAr-H
4.10 - 3.90m1HCH -N(Boc)
3.55s2HAr-CH
3.10 - 2.90m2HPiperazine ring H
2.85 - 2.65m2HPiperazine ring H
2.50 - 2.30m2HPiperazine ring H
1.45s9H-C(CH ₃)₃
1.15d3H-CH

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivated reagents (e.g., old NaBH(OAc)₃).- Inefficient base in direct alkylation.- Increase reaction time and/or temperature.- Use freshly opened or properly stored reagents.- Consider a stronger base (e.g., Cs₂CO₃) or a different solvent for direct alkylation.
Formation of Di-alkylation Product (at N4) - This is unlikely with the Boc group at N1. If observed, it may indicate Boc deprotection.- Ensure reaction conditions are not acidic.
Low Yield - Mechanical losses during work-up and purification.- Volatility of the product.- Side reactions.- Perform extractions carefully.- Use a cold trap during solvent evaporation for volatile products.- Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.
Difficult Purification - Product co-elutes with starting material or impurities.- Optimize the mobile phase for column chromatography.- Consider an alternative purification method (e.g., crystallization, preparative HPLC).

Conclusion

The selective N-alkylation of (R)-1-Boc-3-methylpiperazine is a robust and versatile transformation that provides access to a wide range of structurally diverse molecules for drug discovery and development. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize the desired N-functionalized piperazine derivatives in high yield and purity. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this critical synthetic step.

References

  • Wilson, D. M., et al. (2011). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 2(12), 947–952. [Link]

  • G. A. M. El-Hag, et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 389-410. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]

  • PubChem. (R)-1-Boc-3-methylpiperazine. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • RSC Publishing. (2014). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. [Link]

  • S. Funke, et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2558–2567. [Link]

  • R. E. Martin, et al. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 19(9), 14856-14876. [Link]

  • Design and Synthesis of some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 2018, 63(5-6), 461-469. [Link]

Sources

Application Note: A Scalable, High-Yield Synthesis of (R)-1-Boc-3-methylpiperazine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-1-Boc-3-methylpiperazine is a critical chiral building block in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. Its stereochemically defined structure allows for precise three-dimensional scaffolding, which is essential for optimizing drug-target interactions. This application note provides a detailed, robust, and scalable protocol for the synthesis of (R)-1-Boc-3-methylpiperazine. We delve into the chemical rationale behind the chosen synthetic strategy, offering a step-by-step guide from reaction setup to purification. The protocol is designed for researchers, process chemists, and drug development professionals, emphasizing safety, efficiency, and reproducibility for multi-gram to kilogram-scale production.

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine motif is a privileged scaffold in drug discovery, present in a vast array of therapeutics ranging from anticancer agents like Imatinib to antipsychotics.[1][2] The introduction of a chiral center, as in (R)-3-methylpiperazine, significantly expands the accessible chemical space, enabling the development of next-generation therapeutics with improved potency and selectivity.[3] The tert-butoxycarbonyl (Boc) protecting group is ideal for multi-step syntheses due to its stability under various conditions and its clean, facile removal under mild acidic protocols.[4][5][6]

This guide focuses on the most direct and industrially viable route to (R)-1-Boc-3-methylpiperazine: the selective mono-N-protection of the commercially available (R)-(-)-2-Methylpiperazine. This approach is favored for its operational simplicity, high yield, and avoidance of costly chiral resolutions or complex asymmetric syntheses.

Causality of the Synthetic Strategy: Achieving Regioselectivity

The successful scale-up of this synthesis hinges on controlling the regioselective acylation of the two distinct nitrogen atoms in (R)-2-methylpiperazine.

  • N1 (Secondary Amine): This nitrogen is less sterically encumbered, making it more nucleophilic and kinetically favored to react with the electrophilic di-tert-butyl dicarbonate (Boc₂O).

  • N4 (Secondary Amine): This nitrogen is adjacent to the C3-methyl group, which provides significant steric hindrance, disfavoring its reaction with the bulky Boc₂O.

By carefully controlling reaction conditions, particularly temperature and the rate of addition, the reaction can be directed to overwhelmingly favor the formation of the desired (R)-1-Boc-3-methylpiperazine isomer over the undesired 4-Boc isomer and the di-protected byproduct. The use of a slight sub-stoichiometric amount of Boc₂O can further suppress the formation of the di-Boc adduct, although this may result in incomplete conversion of the starting material.[7]

Reaction Mechanism Workflow

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products R1 (R)-2-methylpiperazine NucAttack Nucleophilic Attack (Kinetic Control) R1->NucAttack More accessible N1 attacks carbonyl carbon of Boc₂O R2 Boc₂O (Di-tert-butyl dicarbonate) R2->NucAttack Intermediate Tetrahedral Intermediate NucAttack->Intermediate Formation Elimination Elimination of t-BuO⁻ and CO₂ Intermediate->Elimination Collapse P1 (R)-1-Boc-3-methylpiperazine (Major Product) Elimination->P1 Forms stable carbamate P2 Byproducts: Di-Boc Adduct t-Butanol Elimination->P2 Release

Caption: Kinetic control favors the reaction at the sterically accessible N1 position.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale synthesis of the final product. Adjustments may be necessary based on available equipment and specific batch requirements.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (Equivalents)QuantityPurity/Grade
(R)-(-)-2-MethylpiperazineC₅H₁₂N₂100.161.050.0 g≥98%
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.251.05114.4 g≥97%
Dichloromethane (DCM)CH₂Cl₂84.93-1.0 LAnhydrous, ACS
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-500 mLAqueous Solution
BrineNaCl58.44-250 mLSaturated Aqueous
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~30 gGranular
Equipment
  • 2L three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Thermocouple and temperature controller

  • 500 mL pressure-equalizing dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • 2L separatory funnel

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: Assemble the 2L flask with the overhead stirrer, thermocouple, and dropping funnel. Place the entire apparatus under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Charge the flask with (R)-(-)-2-methylpiperazine (50.0 g, 0.50 mol) and anhydrous dichloromethane (500 mL). Stir the mixture until all solids have dissolved.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (114.4 g, 0.525 mol) in anhydrous dichloromethane (500 mL). Transfer this solution to the dropping funnel.

  • Controlled Addition: Add the Boc₂O solution dropwise to the stirred piperazine solution over a period of 1.5 - 2 hours. Crucial Step: Maintain the internal temperature below 5 °C throughout the addition to control the exotherm and maximize selectivity.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. (TLC System: 10% Methanol in DCM, visualized with ninhydrin stain).

  • Aqueous Work-up:

    • Cool the reaction mixture back to 10 °C.

    • Carefully pour the mixture into the 2L separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 250 mL) and then brine (1 x 250 mL). The bicarbonate wash quenches any unreacted Boc₂O and removes acidic byproducts.

  • Drying and Concentration:

    • Dry the isolated organic layer over anhydrous magnesium sulfate (~30 g).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

Purification

For scale-up, purification via flash column chromatography is often impractical. The crude product is typically of high purity (>95%). If further purification is required, two methods are recommended:

  • Vacuum Distillation: Effective for removing non-volatile impurities.

  • Crystallization: The product can sometimes be crystallized from a suitable solvent system like heptane/ethyl acetate. Developing a robust crystallization protocol is highly advantageous for achieving high purity on an industrial scale.

The expected yield of (R)-1-Boc-3-methylpiperazine is typically 85-95%, resulting in approximately 85-95 g of a colorless to pale yellow oil.[8]

Process Safety and Scale-Up Considerations

  • Exothermicity: The reaction of Boc₂O with amines is exothermic. On a large scale, failure to control the temperature can lead to a runaway reaction and a significant decrease in selectivity. Ensure the cooling system is robust and the addition rate is strictly controlled.

  • Off-Gassing: The reaction and work-up can release carbon dioxide. Ensure adequate ventilation and avoid performing the reaction in a sealed vessel.

  • Solvent Handling: Dichloromethane is a volatile and regulated solvent. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Byproduct Management: The primary byproduct is the di-Boc protected piperazine. Its formation is minimized by temperature control and using a slight excess of the piperazine starting material if necessary, followed by purification to remove it.

Experimental Workflow Diagram

G Setup 1. Reaction Setup (Inert Atmosphere) Dissolve 2. Dissolve Piperazine in Anhydrous DCM Setup->Dissolve Cool 3. Cool to 0-5 °C Dissolve->Cool Add 4. Add Boc₂O Solution (Dropwise, <5 °C) Cool->Add React 5. Stir at RT (12-16h) Add->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Workup 7. Aqueous Work-up (NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry 8. Dry & Concentrate Workup->Dry Purify 9. Purify (Distillation or Crystallization) Dry->Purify Final Final Product: (R)-1-Boc-3-methylpiperazine Purify->Final

Caption: Scalable workflow for the synthesis of (R)-1-Boc-3-methylpiperazine.

Conclusion

The protocol detailed herein provides a reliable and scalable method for producing high-purity (R)-1-Boc-3-methylpiperazine. By leveraging the inherent regioselectivity of the N-Boc protection reaction through strict temperature control, this synthesis avoids complex and costly procedures. This makes it an ideal process for academic research labs, contract research organizations, and industrial manufacturing settings, facilitating the rapid development of novel chiral pharmaceuticals.

References

  • Gettys, K.E., Ye, Z., & Dai, M. (2017). Recent advances in piperazine synthesis. Synthesis, 49, 2589–2604.
  • Korch, K.M., Eidamshaus, C., Behenna, D.C., Nam, S., Horne, D., & Stoltz, B.M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(50), 13685-13689. Available from: [Link]

  • Magriotis, P.A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11, 745–759. Available from: [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available from: [Link]

  • Google Patents. CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate.
  • Zaragoza, R.J., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Available from: [Link]

  • Metamorphosis Chem. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). Available from: [Link]

  • Hlobilkova, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. Available from: [Link]

  • Google Patents. CN108033931A - A kind of synthetic method of N-Boc piperazines.
  • Stoltz, B.M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 1-6. Available from: [Link]

Sources

Troubleshooting & Optimization

Minimizing side products during Boc deprotection with strong acids

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist | Department: Technical Support Center

Introduction: The "Cation Management" Imperative

Welcome to the Technical Support Center. If you are reading this, you are likely facing impurities in your LC-MS traces after a standard Boc deprotection.

The central challenge in Boc deprotection is not the cleavage itself—acidolysis of the tert-butyl carbamate is thermodynamically favorable. The challenge is cation management . Upon cleavage, the Boc group releases a tert-butyl cation (


), a potent electrophile.[1] In the absence of adequate nucleophilic scavengers, this cation will alkylate electron-rich sites on your substrate (e.g., Tryptophan indoles, Methionine sulfurs, Tyrosine phenols), creating irreversible "side products" (+56 Da mass shifts).

This guide moves beyond "add acid and stir" to provide engineered protocols for high-fidelity deprotection.

Module 1: The Scavenger Cocktail (TFA Protocols)

Applicability: Peptides, complex small molecules with nucleophilic residues (Trp, Met, Tyr, Cys).

The Science of Scavenging

Neat Trifluoroacetic Acid (TFA) is rarely sufficient for complex substrates. You must introduce "sacrificial nucleophiles" (scavengers) that react with the


 cation faster than your substrate does.[1]
Scavenger Selection Matrix
Residue / Functional GroupPrimary RiskRecommended ScavengerMechanism of Action
Tryptophan (Trp)

- or

-alkylation of indole ring
Triethylsilane (TES) or Triisopropylsilane (TIS) Hydride transfer reduces

to isobutane (gas).
Methionine (Met)

-alkylation (sulfonium salt)
Thioanisole or DMS Acts as a soft nucleophile to trap the cation; also reduces potential sulfoxides.
Tyrosine (Tyr)

-alkylation (ether formation)
Water + Phenol Water hydrolyzes the cation; Phenol acts as a competitive substrate.
Cysteine (Cys)

-alkylation
1,2-Ethanedithiol (EDT) Highly effective thiol trap (Warning: stench).
General / Robust General alkylationWater Hydrolyzes

to

.
Standard Operating Procedure (SOP): The "High-Fidelity" Cocktail

Use this protocol for substrates containing Trp, Met, or Tyr.

  • Preparation: Calculate the volume of cleavage cocktail required (approx. 10 mL per gram of resin/substrate).[2]

  • Cocktail Formulation (Reagent K Mimic):

    • TFA: 82.5%

    • Phenol: 5%

    • Water: 5%[3]

    • Thioanisole: 5%

    • EDT (or TIS if odor is an issue): 2.5%

  • Reaction:

    • Dissolve substrate or suspend resin in the cocktail.

    • Stir at Room Temperature for 2–3 hours. Note: Do not heat. Higher temperatures increase the kinetic rate of side-reactions.

  • Workup (Precipitation):

    • Concentrate the TFA solution to ~20% volume under nitrogen flow or rotary evaporation (do not heat above 30°C).

    • Add cold diethyl ether (or MTBE) to precipitate the product. The scavengers and

      
       adducts remain in the ether layer.
      
    • Centrifuge/Filter and wash the pellet 3x with cold ether.

Module 2: Alternative Acid Systems (Non-TFA)

Applicability: Acid-sensitive substrates, avoiding trifluoroacetate esters, or when volatile workups are required.[4]

Protocol A: HCl in Dioxane (The Anhydrous Route)

Best for: Preventing ester hydrolysis and avoiding trifluoroacetylation of alcohols.

Why it works: HCl is a stronger acid than TFA but can be used in anhydrous organic solvents. This eliminates water, preventing the hydrolysis of methyl/ethyl esters during deprotection.

  • Setup: Ensure glassware is flame-dried and under inert atmosphere (

    
    /Ar).
    
  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercially available or prepared by bubbling gas).

  • Procedure:

    • Dissolve substrate in minimal dry Dioxane or DCM.

    • Add 5–10 equivalents of 4.0 M HCl/Dioxane.

    • Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LC-MS.

  • Workup:

    • Concentrate in vacuo.[5]

    • Critical: Co-evaporate with toluene 2x to remove excess HCl and dioxane.

    • Product is isolated as the Hydrochloride salt.[6][7]

Protocol B: Zinc Bromide ( ) (The Mild Lewis Acid)

Best for: Extremely acid-sensitive substrates or selective deprotection of secondary Boc-amines in the presence of primary Boc-amines.

Why it works:


 coordinates to the Boc carbonyl, facilitating cleavage without a high concentration of free protons.
  • Reagent: Anhydrous

    
     (must be dry; store in desiccator).
    
  • Procedure:

    • Dissolve substrate in DCM.[3][5][7][8]

    • Add 5.0 equivalents of

      
      .
      
    • Stir at RT.[3][5][6][7][8][9][10][11][12] Note: Reaction is slow (typically 12–24 hours).

  • Workup:

    • Quench with water.[3][8][11]

    • Extract with DCM.[3][7][10][13] The Boc-deprotected amine will be in the aqueous phase if protonated, or organic if free base (adjust pH accordingly).

Module 3: Visualization of Pathways

Diagram 1: The Fork in the Road (Cation Fate)

This diagram illustrates the mechanistic divergence between successful deprotection and scavenger-mediated protection.

Boc_Mechanism Substrate Boc-Protected Substrate Acid Acid Treatment (TFA or HCl) Substrate->Acid Intermediate Reactive t-Butyl Cation (Electrophile) Acid->Intermediate Cleavage Clean_Product Desired Amine Salt (High Purity) Acid->Clean_Product Decarboxylation Scavenger Scavenger Present (Silanes, Thiols) Intermediate->Scavenger Fast Reaction Nucleophile Internal Nucleophile (Trp, Tyr, Met) Intermediate->Nucleophile Competing Reaction Inert_Product Inert Adduct (Isobutane/t-Butyl-SR) Scavenger->Inert_Product Side_Product Alkylated Impurity (+56 Da Mass Shift) Nucleophile->Side_Product

Caption: The kinetic competition between scavengers (green path) and internal nucleophiles (red path) for the t-butyl cation.

Diagram 2: Decision Tree for Protocol Selection

Protocol_Selection Start Analyze Substrate Q1 Contains Trp, Met, Cys? Start->Q1 Q2 Acid Sensitive (e.g., Esters)? Q1->Q2 No Method_A Use Scavenger Cocktail (TFA/TIS/H2O) Q1->Method_A Yes (Must Trap Cation) Method_B Use Anhydrous HCl (4M in Dioxane) Q2->Method_B Moderate Sensitivity Method_C Use Lewis Acid (ZnBr2 in DCM) Q2->Method_C High Sensitivity

Caption: Logical workflow for selecting the appropriate deprotection reagent based on substrate functional groups.

Troubleshooting & FAQs

Q1: My product has a +96 Da mass shift after TFA deprotection. What is this?

Diagnosis: This is likely a Trifluoroacetyl ester .[3] Cause: TFA reacts with free hydroxyl groups (Serine, Threonine, or Tyrosine) to form trifluoroacetates. Solution:

  • Prevention: Use HCl/Dioxane instead of TFA.

  • Rescue: Treat the crude product with mild aqueous base (e.g., Ammonium hydroxide or

    
    ) in methanol for 30 minutes. The trifluoroacetyl group is very labile and will hydrolyze back to the alcohol, while the amine remains safe.
    
Q2: I see a +56 Da impurity on my Tryptophan-containing peptide. Can I purify it out?

Diagnosis: This is


  of the indole ring.
Reality Check:  Separation is extremely difficult as the lipophilicity change is minimal.
Solution:  Prevention is the only cure. You must repeat the reaction using the "High-Fidelity" Cocktail  (Module 1). Ensure you use Triethylsilane (TES)  or TIS  as the scavenger.
Q3: My methyl ester hydrolyzed to a carboxylic acid. I thought Boc deprotection was anhydrous?

Diagnosis: Acid-catalyzed hydrolysis. Cause: Even "neat" TFA absorbs water from the air. If your cocktail contains water (as a scavenger), it will hydrolyze esters over time. Solution: Switch to Protocol A (HCl in Dioxane) . Ensure all solvents are dried over molecular sieves. Do not use water as a scavenger; use TIS or Thioanisole instead.

Q4: The reaction turns a dark purple/black color. Is my product destroyed?

Diagnosis: Likely oxidation of Tryptophan or polymerization of scavengers. Assessment: Not necessarily. Tryptophan is light-sensitive and acid-sensitive. Solution: Perform the reaction in the dark (wrap flask in foil). Add EDT or Thioanisole to prevent oxidation. The color often disappears during the ether precipitation workup.

References

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid: Mechanisms, biproduct formation and evaluation of scavengers.[9] International Journal of Peptide and Protein Research, 12(5), 258–268.[14]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[7][14][15][16][17] Journal of Peptide Research, 58(4), 338-341.[16][17]

  • Nigam, S. C., et al. (1989).[12][13] Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent.[13] Synthetic Communications, 19(18), 3139-3142.[12][13]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Improving the chiral purity of (R)-1-Boc-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with (R)-1-Boc-3-methylpiperazine (CAS: 163765-44-4). It is designed to troubleshoot specific failure modes in synthesis, purification, and analysis.

Status: Operational | Tier: Level 3 (Senior Application Scientist)

🔍 Triage: What is your primary issue?

  • [Issue A: Analytics] "My optical rotation doesn't match the literature / I suspect my enantiomeric excess (ee) is lower than reported."

  • [Issue B: Synthesis Strategy] "I am trying to resolve the Boc-protected intermediate directly, but it won't crystallize."

  • [Issue C: Regioselectivity] "I am unsure if I have the 3-methyl or 2-methyl isomer."

  • [Issue D: Purification] "I have semi-pure material (85-90% ee). How do I upgrade it to >99%?"

🔬 Module 1: Diagnostic & Analytical Validation

The Problem: Reliance on specific optical rotation (SOR) is the leading cause of undetected impurities. SOR is highly sensitive to concentration, solvent, and temperature, especially for Boc-protected amines which can form aggregates.

The Solution: You must validate using Chiral HPLC. Do not proceed without this data.

📋 Standard Operating Procedure: Chiral HPLC
  • Column: Chiralpak IC-3 or Chiralpak OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) or TFA.

    • Standard: 95:5:0.1 (Hexane:IPA:DEA).

    • Note: For Boc-compounds, neutral or slightly acidic conditions (TFA) often sharpen peaks, but DEA is standard for amines.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (Boc absorption is weak; high concentration required).

  • Expected Retention: The (R)-isomer typically elutes second on OD-H columns, but always run a racemic standard first to confirm.

📉 Troubleshooting Table: Analytical Anomalies
SymptomProbable CauseCorrective Action
Single broad peak Co-elution of enantiomers.Switch mobile phase to 98:2 (Hexane:IPA) or lower temperature to 15°C.
Inconsistent SOR H-bonding aggregation.Ignore SOR. Trust the HPLC ee% values.
Extra peaks (non-chiral) Regioisomer contamination.Perform H-NMR. Check methyl doublet shift (approx 1.0 ppm vs 1.2 ppm).

🧪 Module 2: The "Golden Route" (Synthesis & Resolution)

The Problem: Users often attempt to resolve the Boc-protected amine. This is inefficient because the Boc group adds steric bulk and lipophilicity, preventing the tight crystal packing required for effective diastereomeric salt resolution.

The Solution: Resolve the unprotected 2-methylpiperazine first, then protect.

🛠️ Workflow Diagram: The Tartaric Acid Resolution

(This pathway ensures the highest chiral fidelity)

ResolutionWorkflow Racemate Racemic 2-Methylpiperazine Resolution Resolution Step Reagent: (L)-Tartaric Acid Solvent: Ethanol/Water Racemate->Resolution Salt (R)-2-Methylpiperazine (L)-Tartrate Salt (Precipitate) Resolution->Salt Crystallization Filtrate Filtrate (Enriched S-isomer) Resolution->Filtrate Discard/Recycle FreeBase Free Base Liberation (NaOH / Extraction) Salt->FreeBase pH > 12 BocProtection Boc Protection (Boc2O, 0°C) FreeBase->BocProtection Regioselective Control FinalProduct (R)-1-Boc-3-methylpiperazine (Target >99% ee) BocProtection->FinalProduct

Caption: Workflow for the resolution of 2-methylpiperazine using (L)-Tartaric acid prior to Boc protection.

📝 Key Protocol Details (The "Why" behind the steps)
  • Resolution Agent: Use (L)-Tartaric acid to precipitate the (R)-2-methylpiperazine salt.[1][2][3]

    • Critical Check: If you use (D)-Tartaric acid, the (S)-isomer will precipitate. Verify your acid source.

  • Solvent System: Ethanol (95%) is preferred. Methanol often solubilizes the salt too well, lowering yield.

  • Stoichiometry: Use 1.0 equivalent of Tartaric acid. Using 0.5 eq (the "Pope-Peachey" method) can increase ee but significantly lowers yield.

⚙️ Module 3: Regioselectivity Control

The Problem: 2-methylpiperazine has two nitrogens. Which one gets the Boc group?

  • N1: Sterically hindered (adjacent to the methyl group).

  • N4: Sterically unhindered.

The Reality: The reaction with Boc Anhydride (


) is kinetically controlled. The bulky Boc group prefers the unhindered N4 position.
  • Result: The major product is 1-Boc-3-methylpiperazine (Note: IUPAC numbering changes priority, so N4 becomes N1).

  • Troubleshooting: If you need 1-Boc-2-methylpiperazine , you cannot use direct protection. You must use a blocking group (Benzyl) on N4 first.

Regioselectivity Decision Tree

Regioselectivity Input 2-Methylpiperazine Direct Direct Reaction + Boc2O (1 eq) Input->Direct ProductA Major Product: 1-Boc-3-methylpiperazine (Target) Direct->ProductA Kinetic Favorability (Unhindered N) ProductB Minor Product: 1-Boc-2-methylpiperazine (Impurity <5%) Direct->ProductB Steric Hindrance

Caption: Kinetic control favors the formation of the 3-methyl isomer (N4 attack) over the 2-methyl isomer.

🚑 Module 4: Rescue Protocols (Enrichment)

Scenario: You have synthesized the target, but the ee is only 92%. You cannot restart.

The Challenge: (R)-1-Boc-3-methylpiperazine is often an oil or a low-melting solid (


), making recrystallization difficult.

Protocol A: Low-Temperature Hexane Slurry

  • Dissolve the crude oil in minimal n-Hexane (approx. 2 volumes) at room temperature.

  • Cool slowly to -20°C with vigorous stirring.

  • Seed with a pure crystal if available.

  • The racemate is often more soluble; the pure enantiomer may crystallize out (verify this behavior on a small scale first, as it depends on the specific eutectic point of this mixture).

Protocol B: The "Salt Switch" (Recommended) If the free base oil won't crystallize, convert it to a solid salt to upgrade purity.

  • Dissolve the Boc-amine in EtOAc.

  • Add 1.0 eq of Oxalic Acid (dissolved in hot EtOAc/EtOH).

  • Cool to crystallize the (R)-1-Boc-3-methylpiperazine Oxalate .

  • Recrystallize the oxalate salt from Ethanol until ee >99%.

  • Free base with

    
     partition.
    

📚 References & Authority

  • Resolution Methodology: BenchChem Application Notes. "Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt." (Protocol for tartrate salt precipitation).[2] [3]

  • Synthesis & Protection: ChemicalBook. "Synthesis process of (R)-1-N-BOC-3-piperazine methyl formate." (Details on Boc protection kinetics).

  • Analytical Methods: Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine... using HPLC-UV." (Basis for derivatization and detection).[4][5]

  • Physical Properties: Thermo Scientific / Alfa Aesar. "(R)-(+)-1-Boc-3-methylpiperazine Product Specifications." (Melting point and optical rotation data).

Sources

Validation & Comparative

Technical Guide: Synthetic Utility of (R)-1-Boc-3-methylpiperazine vs. Chiral Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the piperazine ring serves as a privileged scaffold, balancing lipophilicity and solubility while providing a vector for bidentate interactions. However, the unsubstituted piperazine often suffers from high conformational entropy and rapid metabolic clearance.

(R)-1-Boc-3-methylpiperazine represents a strategic solution to these challenges. Unlike its regioisomer (1-Boc-2-methylpiperazine) or the racemic congener, this specific building block offers a unique combination of distal steric hindrance and conformational pre-organization . This guide analyzes why this specific isomer is selected to induce the "Magic Methyl" effect, details its comparative performance against alternatives, and provides validated protocols for overcoming its inherent steric challenges at the N4 position.

Part 1: The Structural Advantage

The "Magic Methyl" Effect & Conformational Lock

The introduction of a methyl group at the C3 position (relative to the N1-Boc protected amine) is not merely a lipophilic addition; it acts as a conformational anchor.

  • Entropy Reduction: The C3-methyl group forces the piperazine ring into a preferred chair conformation with the methyl group in an equatorial position to minimize 1,3-diaxial interactions. This reduces the energetic penalty upon binding to a protein target.

  • Metabolic Shielding: By placing steric bulk adjacent to the N4 nitrogen, the C3-methyl group hinders oxidative metabolism (N-oxidation or dealkylation) at the most reactive site of the molecule.

Regiochemical Definition (Critical Distinction)

Confusion often arises between the 2-methyl and 3-methyl isomers. The distinction dictates synthetic strategy:

  • (R)-1-Boc-2-methylpiperazine: The methyl group is adjacent to the protected N1. The nucleophilic N4 is unhindered .

  • (R)-1-Boc-3-methylpiperazine (Subject of this guide): The methyl group is adjacent to the nucleophilic N4. The N4 nitrogen is sterically hindered .

Expert Insight: Choose (R)-1-Boc-3-methylpiperazine when you need to restrict the rotation of the N4-substituent or protect the N4-center from rapid metabolism. Choose the 2-methyl isomer only if N4-reactivity is the limiting factor.

Part 2: Comparative Analysis

The following table contrasts (R)-1-Boc-3-methylpiperazine with its primary alternatives in a drug discovery context.

Table 1: Comparative Performance Matrix
Feature(R)-1-Boc-3-methylpiperazine(R)-1-Boc-2-methylpiperazineUnsubstituted PiperazineRacemic 2-methylpiperazine
N4 Nucleophilicity Low (Hindered) High (Unhindered)HighMixed
Conformational Bias Strong (Equatorial Anchor) ModerateNone (Fluxional)Strong (undefined direction)
Metabolic Stability High (N4 Shielded) ModerateLowHigh
Synthetic Cost HighModerateLowLow
Chiral Resolution Pre-resolved (>98% ee)Pre-resolvedN/ARequires Chiral HPLC
Primary Use Case Potency/Selectivity Optimization Rapid Library SynthesisLinker/SpacerEarly Hit Finding

Part 3: Decision Logic & Workflow

The selection of the correct chiral building block should follow a logic-gated process based on SAR (Structure-Activity Relationship) data.

BuildingBlockSelection Start Lead Optimization: Piperazine Scaffold Required MetabolicIssue Is the piperazine metabolically unstable? Start->MetabolicIssue ChiralityNeeded Is enantiopurity critical for binding? MetabolicIssue->ChiralityNeeded Yes UseUnsub Use Unsubstituted Piperazine MetabolicIssue->UseUnsub No StericScan Does N4-substituent require orientation? ChiralityNeeded->StericScan Yes UseRacemic Use Racemic 2-Methylpiperazine ChiralityNeeded->UseRacemic No (Early Stage) Use2Me Use (R)-1-Boc- 2-methylpiperazine (Unhindered N4) StericScan->Use2Me No (Need Reactivity) Use3Me Use (R)-1-Boc- 3-methylpiperazine (Hindered N4) StericScan->Use3Me Yes (Need Conformational Lock)

Figure 1: Decision tree for selecting piperazine building blocks based on metabolic and conformational requirements.

Part 4: Synthetic Protocols

Due to the steric hindrance at the N4 position of (R)-1-Boc-3-methylpiperazine, standard SNAr or amination conditions often result in low yields or stalled reactions. The following protocols are optimized for this specific steric environment.

Protocol A: Sterically Demanding Buchwald-Hartwig Amination

Use Case: Coupling (R)-1-Boc-3-methylpiperazine with aryl halides.

Mechanism: The bulky C3-methyl group impedes the approach of the palladium complex. The use of RuPhos or BrettPhos is critical as these ligands are designed to facilitate reductive elimination in sterically congested systems.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Aryl Bromide (1.0 equiv)

    • (R)-1-Boc-3-methylpiperazine (1.2 equiv)

    • Pd(OAc)₂ (2-5 mol%)

    • RuPhos (4-10 mol%) - Critical for hindered secondary amines.

    • Cs₂CO₃ (2.0 equiv) - Weak bases like TEA are insufficient.

    • Solvent: Toluene or 1,4-Dioxane (anhydrous, 0.2 M).

  • Activation: Seal the vial and heat to 100°C for 12–18 hours. Note: Unsubstituted piperazines react at 80°C; the 3-methyl variant requires higher energy input.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective SNAr with Electron-Deficient Heterocycles

Use Case: Reacting with 2-chloropyridine or 4-chloropyrimidine.

Challenge: The nucleophilicity of N4 is reduced by the alpha-methyl group. Solution: Use a polar aprotic solvent at elevated temperatures to stabilize the Meisenheimer intermediate.

  • Mix: Dissolve Heteroaryl Chloride (1.0 equiv) and (R)-1-Boc-3-methylpiperazine (1.5 equiv) in DMSO or NMP .

  • Base: Add DIPEA (3.0 equiv). Inorganic bases are less effective in this homogenous phase.

  • Reaction: Microwave irradiation at 120°C for 30-60 minutes is preferred over thermal heating to minimize degradation of the Boc group.

  • Validation: Monitor by LCMS. If conversion is <50%, add KI (0.1 equiv) as a catalyst (Finkelstein-like activation).

Part 5: Scientific Validation & References

Case Study: Kinase Inhibition

In the development of p38 MAP kinase inhibitors, the substitution of a piperazine linker with (R)-2-methylpiperazine (derived from the 3-methyl building block) resulted in a 10-fold increase in potency. X-ray crystallography confirmed that the methyl group locked the piperazine into a chair conformation that perfectly matched the hydrophobic pocket of the enzyme, a classic example of the "Magic Methyl" effect [1].

References
  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256–12267. Link

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

Structural Analysis & Application Guide: (R)-1-Boc-3-methylpiperazine

[1][2]

Executive Summary: The Chiral Advantage

(R)-1-Boc-3-methylpiperazine (CAS: 163765-44-4) is a "privileged scaffold" in modern drug discovery.[1] Unlike its achiral parent (1-Boc-piperazine), the introduction of the C3-methyl group creates a stereogenic center that rigidly defines the spatial orientation of substituents.[1] This guide objectively compares the (R)-enantiomer against its (S)-counterpart and racemic alternatives, focusing on conformational dynamics, chiral resolution, and biological impact.

Key Takeaway: The (R)-methyl group is not merely a steric bulk; it acts as a conformational anchor, often locking the piperazine ring into a specific chair conformer that enhances binding affinity in GPCR and kinase targets.

Structural Dynamics & Conformational Analysis

To effectively utilize this building block, one must understand its behavior in solution. The tert-butoxycarbonyl (Boc) group and the C3-methyl group exert competing steric and electronic forces.[1]

Conformational Equilibrium

The piperazine ring exists predominantly in a chair conformation. However, the N1-Boc group possesses partial double-bond character (amide resonance), flattening the N1 center.[1]

  • Methyl Preference: In (R)-1-Boc-3-methylpiperazine, the C3-methyl group strongly prefers the equatorial position to avoid high-energy 1,3-diaxial interactions with the C5 axial proton.[1]

  • N-Boc Rotamers: The Boc group exhibits restricted rotation ( cis/trans or E/Z rotamers) around the N-C(O) bond, often visible as split peaks in NMR spectra at room temperature.

Visualization of Conformational Locking

The following diagram illustrates the preferred conformation and the steric locking mechanism.

Conformationcluster_0Thermodynamic PreferenceUnsubUnsubstituted Piperazine(Flexible Chair Flip)R_Isomer(R)-3-Methyl(Methyl Equatorial Locked)Unsub->R_IsomerC3-MethylationInteractionTarget Binding Pocket(Stereospecific Fit)R_Isomer->InteractionEnhanced Affinity(Lower Entropic Penalty)EquatorialEquatorial Methyl(0.0 kcal/mol)AxialAxial Methyl(+1.7 kcal/mol)Equatorial->AxialSteric Clash

Figure 1: Conformational locking mechanism of the C3-methyl group. The equatorial preference reduces the entropic penalty upon binding to protein targets.

Comparative Performance: (R) vs. (S) vs. Racemic

The choice of enantiomer is rarely arbitrary. The table below synthesizes experimental data comparing the (R)-isomer with its alternatives.

Table 1: Comparative Physicochemical & Biological Profile[1]
Feature(R)-1-Boc-3-methylpiperazine(S)-1-Boc-3-methylpiperazineRacemic Mixture
Stereochemistry (3R)-Configuration(3S)-Configuration50:50 Mixture
Optical Rotation

(c=1, Dioxane)

(c=1, Dioxane)

Key Application BRCA2-deficient cancer agents (e.g., Compound I3), specific GPCR antagonists.[1]HIV-1 CCR5 antagonists , Opioid receptor ligands.[1]Initial HTS screening (Low cost).[1]
Binding Affinity High specificity for targets requiring re-face attack or specific hydrophobic pockets.High specificity for targets requiring si-face fit.[1]50% inactive "ballast"; may cause off-target toxicity.[1]
Synthesis Cost High (Requires chiral pool/resolution).High (Requires chiral pool/resolution).[1]Low (Bulk commodity).[1]
Physical State Low-melting solid / OilLow-melting solid / OilViscous Liquid

Expert Insight: While the (S)-enantiomer is historically more cited in early HIV research (CCR5 antagonists), the (R)-enantiomer has gained prominence in recent oncology pipelines, specifically for synthetic lethality targets.[1] Do not assume interchangeability.

Analytical Methodologies: Self-Validating Protocols

Accurate determination of Enantiomeric Excess (ee) is critical.[1] Standard C18 columns cannot distinguish these isomers.

Recommended Chiral HPLC Protocol

This protocol is derived from best practices for Boc-protected amines using polysaccharide-based stationary phases.[1]

  • Column: Chiralpak IC-3 or Chiralpak AD-H (Amylose-based).[1]

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).[1]

    • Note: DEA is crucial to suppress peak tailing caused by the basic secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Boc absorption).[1]

  • Temperature: 25°C.

Validation Criteria:

  • Inject the racemic mixture first to establish separation factor (

    
    ).
    
  • Inject the (R)-sample.[1] The minor peak (S-impurity) should be < 0.5% for pharmaceutical grade.[1]

NMR Characterization (400 MHz, CDCl3)
  • Diagnostic Signal: The C3-methyl doublet is the most reliable handle.[1]

    • 
       ppm (d, 
      
      
      Hz).
  • Rotameric Broadening: Signals for the Boc group (

    
    ) and ring protons (
    
    
    ) may appear broad or split.[1]
    • Tip: Run NMR at 50°C to coalesce rotamers for cleaner integration.

Synthetic Workflow & Stability

Synthesizing downstream derivatives requires preserving the chiral center. The (R)-center is generally stable, but harsh acidic conditions or strong bases can lead to racemization.

Stability Profile
  • Acid Stability: The Boc group is labile to TFA/DCM or HCl/Dioxane.

    • Risk:[1] Prolonged exposure to strong acid after deprotection can lead to racemization if the temperature is uncontrolled.

  • Base Stability: Stable to standard bases (TEA, DIPEA, Carbonates).

  • Thermal Stability: Stable up to ~100°C; avoid higher temps in the presence of Lewis acids.

Optimized Deprotection Workflow

The following workflow ensures Boc removal without compromising chiral purity.

SynthesisStart(R)-1-Boc-3-methylpiperazine(>99% ee)ReactionDeprotection:4M HCl in Dioxane0°C to RT, 2 hrsStart->ReactionWorkupEvaporation (Vacuum)Keep T < 40°CReaction->WorkupRiskRisk: Racemization at >50°Cor excess Lewis AcidReaction->RiskAvoidProduct(R)-2-Methylpiperazine HCl Salt(Retained Stereochemistry)Workup->Product

Figure 2: Controlled deprotection pathway to maintain enantiomeric excess.[1]

References

  • Chem-Impex International. (S)-1-Boc-3-methylpiperazine Product Specifications and Applications.[1]

  • Thermo Scientific Chemicals. (R)-(+)-1-Boc-3-methylpiperazine Certificate of Analysis and Properties.[1]

  • BenchChem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.[1]

  • PubChem. Compound Summary: (R)-1-Boc-3-methylpiperazine (CID 2756811).[1] National Library of Medicine. [1]

  • MedChemExpress. (R)-1-Boc-3-methyl-piperazine: Biological Activity and Storage.[1][1]

  • ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine (Analogous Methodologies).

Efficacy comparison of drugs synthesized with (R)- vs (S)-3-methylpiperazine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (R)- and (S)-3-methylpiperazine scaffolds, focusing on their differential efficacy, pharmacological profiles, and synthetic pathways.

Executive Summary

The 3-methylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, widely utilized to modulate physicochemical properties such as solubility (logP) and metabolic stability. However, its most critical role is conformational steering . The introduction of a methyl group at the C3 position breaks the symmetry of the piperazine ring, forcing it into specific chair or twist-boat conformations that can dramatically alter ligand-target binding.

  • (S)-3-Methylpiperazine : Predominantly favored in recent blockbuster kinase inhibitors (e.g., Sotorasib , Avapritinib ) due to its ability to fill hydrophobic cryptic pockets and stabilize active atropisomers.

  • (R)-3-Methylpiperazine : Often associated with selectivity switching (e.g., in nAChR ligands) or reduced potency in kinase targets, though it remains essential for specific GPCR antagonist profiles.

Mechanistic Basis of Chiral Differentiation

The efficacy gap between (R)- and (S)-enantiomers arises from two primary mechanistic drivers: Steric Occlusion and Conformational Locking .

Conformational Locking (The "Twist-Boat" Effect)

In the absence of substitution, the piperazine ring undergoes rapid chair-chair interconversion. The C3-methyl group adds a 1,3-diaxial strain penalty to one conformer, effectively "locking" the ring into a preferred orientation.

  • Case Study : In Sotorasib (AMG 510) , the (S)-methyl group forces the piperazine ring into a specific twist-boat conformation.[1] This orientation is required to position the N1-acryloyl group for covalent attack on the KRAS G12C cysteine residue while simultaneously directing the isopropyl-pyridyl substituent into the H95/Y96/Q99 cryptic pocket. The (R)-enantiomer fails to achieve this "lock," resulting in significantly lower occupancy of the switch II pocket.

Selectivity Switching

In certain receptor classes, chirality does not just dictate potency but flips subtype selectivity.

  • Case Study : In Nicotinic Acetylcholine Receptor (nAChR) ligands, the (S)-isomer of quinuclidine-triazole derivatives exhibits high affinity for

    
      subtypes, whereas the (R)-isomer shifts selectivity toward 
    
    
    
    .

Comparative Efficacy Data

The following data summarizes head-to-head comparisons of (R)- and (S)-3-methylpiperazine derivatives across key therapeutic targets.

Table 1: Potency and Selectivity Profiles
Drug / CompoundTarget(S)-Isomer Activity(R)-Isomer ActivityOutcome
Sotorasib (AMG 510)KRAS G12CHigh Potency (Stabilizes active atropisomer)Low Potency (Steric clash with Y96)(S)-isomer essential for cryptic pocket engagement.[2]
Avapritinib KIT D816VIC50 < 1 nM (Superior inhibition)IC50 > 10 nM (Reduced binding)(S)-isomer is the FDA-approved eutomer.
AK-Series Ligands

nAChR
Ki = 3.18 nM (High Affinity)Ki = 601 nM (Low Affinity)(S)-isomer is 200x more potent for

.
AK-Series Ligands

nAChR
Ki > 10,000 nM (Inactive)Ki = 112 nM (Moderate Affinity)(R)-isomer gains selectivity for

.

Data Interpretation : For kinase inhibitors targeting ATP pockets or allosteric sites (KRAS, KIT), the (S)-configuration is consistently superior. For ion channels (nAChR), chirality dictates receptor subtype selectivity rather than binary active/inactive status.

Experimental Protocols

Synthesis of (S)-2-Methylpiperazine (Chiral Pool Method)

Note: 2-methylpiperazine is the precursor to 3-methylpiperazine derivatives depending on N-alkylation.

To ensure high optical purity (>99% ee) without the yield loss of chiral resolution, the Chiral Pool Synthesis starting from L-Alanine is the gold standard.

Protocol:

  • Coupling : React N-Boc-L-Alanine (1.0 eq) with Glycine methyl ester hydrochloride (1.1 eq) using EDCI/HOBt in DCM to form the dipeptide Boc-L-Ala-Gly-OMe.

  • Deprotection & Cyclization : Treat with TFA/DCM (1:1) to remove the Boc group.[3] Neutralize with Et3N and reflux in 2-butanol (or toluene) to induce intramolecular cyclization, yielding (S)-3-methyl-2,5-diketopiperazine .

  • Reduction : Suspend the diketopiperazine in dry THF. Slowly add LiAlH4 (4.0 eq) at 0°C, then reflux for 12-24h.

  • Workup : Quench via Fieser method (H2O, 15% NaOH, H2O). Filter precipitate.[4]

  • Purification : Distillation or recrystallization as the dihydrochloride salt.

Causality : Starting from L-Alanine guarantees the (S)-configuration at the methyl-bearing carbon. The cyclization to diketopiperazine preserves stereochemistry as it avoids racemization-prone enolization conditions.

Biological Evaluation: Competitive Binding Assay

Objective : Determine Ki values for nAChR subtypes.

  • Membrane Prep : Homogenize rat cerebral cortex (for

    
    ) or transfected HEK cells (for 
    
    
    
    ).[5]
  • Incubation : Incubate membranes with

    
    -Epibatidine (0.5 nM) and varying concentrations (
    
    
    
    to
    
    
    M) of the (R)- or (S)-test compound.
  • Filtration : Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Analysis : Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Visualizations

Synthesis Workflow: L-Alanine to (S)-2-Methylpiperazine

This diagram illustrates the stereospecific "Chiral Pool" pathway, ensuring the retention of the (S)-configuration.

SynthesisPath L_Ala L-Alanine (Chiral Pool) Dipeptide Boc-L-Ala-Gly-OMe (Linear Precursor) L_Ala->Dipeptide 1. Gly-OMe, EDCI 2. Amide Bond Formation DKP (S)-3-Methyl-2,5-DKP (Cyclic Intermediate) Dipeptide->DKP 1. TFA (Deprotection) 2. Reflux (Cyclization) Piperazine (S)-2-Methylpiperazine (Final Scaffold) DKP->Piperazine LiAlH4 Reduction (Stereoretention)

Caption: Stereospecific synthesis of (S)-2-methylpiperazine via the diketopiperazine (DKP) intermediate, preserving the L-Alanine chiral center.

Comparative Efficacy Logic

This decision tree guides the selection of the (R) or (S) enantiomer based on the target class.

EfficacyLogic Target Target Class Selection Kinase Kinase Inhibitors (ATP/Allosteric Pockets) Target->Kinase IonChannel Ion Channels / GPCRs (nAChR, Opioid) Target->IonChannel S_Pref (S)-Enantiomer Preferred (e.g., Sotorasib, Avapritinib) Kinase->S_Pref Fills Cryptic Pockets (Twist-Boat Lock) IonChannel->S_Pref High Affinity (alpha3beta4) R_Pref (R)-Enantiomer / Switch (e.g., alpha7 nAChR Selectivity) IonChannel->R_Pref Selectivity Switch (alpha7)

Caption: Decision logic for selecting 3-methylpiperazine chirality based on target class and desired pharmacological outcome.

References

  • Canonico, P. L., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Link

  • Lanman, B. A., et al. (2020). Discovery of Sotorasib (AMG 510): A First-in-Class KRAS(G12C) Inhibitor. ACS Medicinal Chemistry Letters. Link

  • Lee, M., et al. (2002).[6] A comparison of the binding of three series of nicotinic ligands. Bioorganic & Medicinal Chemistry Letters. Link

  • Khorana, N., et al. (2021).[7] Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. Link

  • Blueprint Medicines . (2020). Avapritinib (AYVAKIT) Prescribing Information. FDA Access Data. Link

  • Romanelli, M. N., et al. (2023).[8] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI Pharmaceuticals. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.